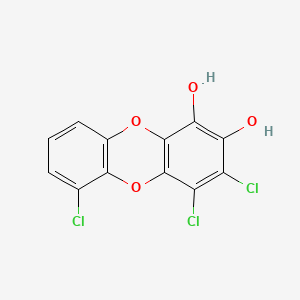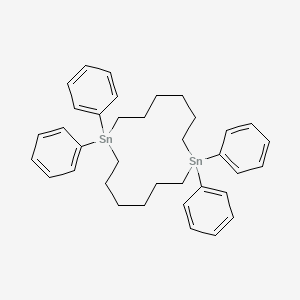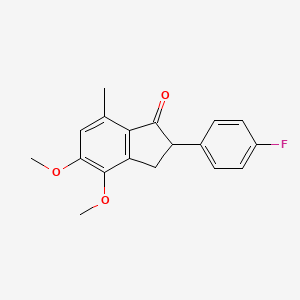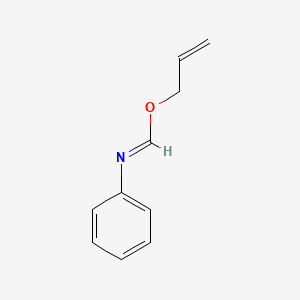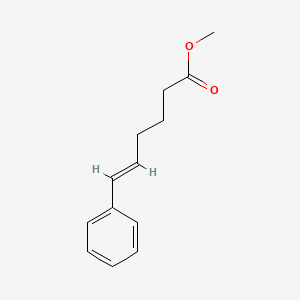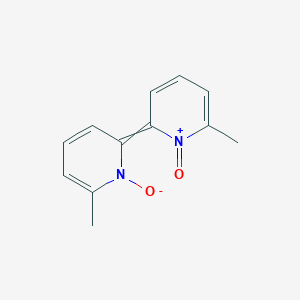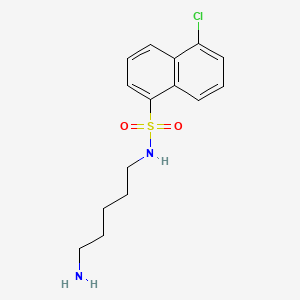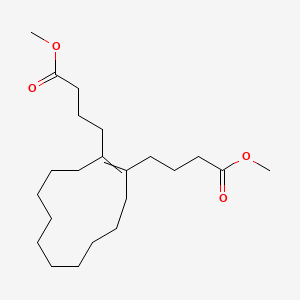
Dimethyl 4,4'-(cyclododec-1-ene-1,2-diyl)dibutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 4,4’-(cyclododec-1-ene-1,2-diyl)dibutanoate is an organic compound characterized by its unique structure, which includes a cyclododec-1-ene ring and two butanoate ester groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 4,4’-(cyclododec-1-ene-1,2-diyl)dibutanoate typically involves the esterification of 4,4’-(cyclododec-1-ene-1,2-diyl)dibutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of Dimethyl 4,4’-(cyclododec-1-ene-1,2-diyl)dibutanoate can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.
Análisis De Reacciones Químicas
Types of Reactions: Dimethyl 4,4’-(cyclododec-1-ene-1,2-diyl)dibutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products:
Oxidation: The major products are 4,4’-(cyclododec-1-ene-1,2-diyl)dibutanoic acid.
Reduction: The major products are 4,4’-(cyclododec-1-ene-1,2-diyl)dibutanol.
Substitution: The products depend on the substituent introduced during the reaction.
Aplicaciones Científicas De Investigación
Dimethyl 4,4’-(cyclododec-1-ene-1,2-diyl)dibutanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed ester hydrolysis.
Industry: It is used in the production of polymers and as a plasticizer in the manufacturing of flexible plastics.
Mecanismo De Acción
The mechanism of action of Dimethyl 4,4’-(cyclododec-1-ene-1,2-diyl)dibutanoate involves its interaction with various molecular targets and pathways:
Ester Hydrolysis: The ester groups can be hydrolyzed by esterases, releasing the corresponding carboxylic acids and alcohols.
Enzyme Inhibition: The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access.
Comparación Con Compuestos Similares
- Dimethyl 4,4’-(cyclohexane-1,2-diyl)dibutanoate
- Dimethyl 4,4’-(cyclooctane-1,2-diyl)dibutanoate
- Dimethyl 4,4’-(cyclohexene-1,2-diyl)dibutanoate
Comparison: Dimethyl 4,4’-(cyclododec-1-ene-1,2-diyl)dibutanoate is unique due to its larger ring size (cyclododec-1-ene) compared to similar compounds with smaller rings (cyclohexane, cyclooctane). This larger ring size can influence the compound’s chemical reactivity and physical properties, making it suitable for specific applications where smaller ring compounds may not be as effective.
Propiedades
Número CAS |
87336-95-6 |
|---|---|
Fórmula molecular |
C22H38O4 |
Peso molecular |
366.5 g/mol |
Nombre IUPAC |
methyl 4-[2-(4-methoxy-4-oxobutyl)cyclododecen-1-yl]butanoate |
InChI |
InChI=1S/C22H38O4/c1-25-21(23)17-11-15-19-13-9-7-5-3-4-6-8-10-14-20(19)16-12-18-22(24)26-2/h3-18H2,1-2H3 |
Clave InChI |
OQEOSNWJLAXDPH-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCCC1=C(CCCCCCCCCC1)CCCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


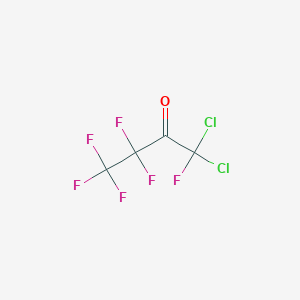
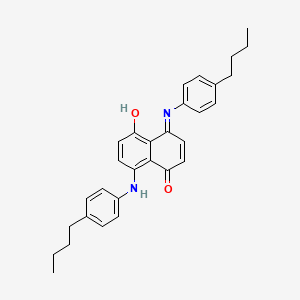
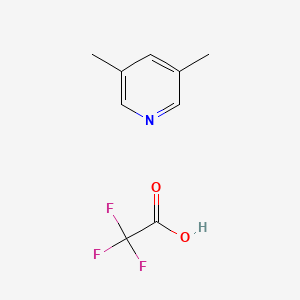
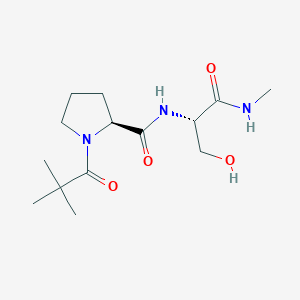
![Triphenyl[1-(trimethylsilyl)ethylidene]-lambda~5~-phosphane](/img/structure/B14407894.png)
